3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a variety of effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 325348 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the thiazole derivative.
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Certain thiazole derivatives are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products Formed
Reduction: 3-amino-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: Another thiazole derivative with similar biological activities.
N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the nitro group but shares the thiazole and benzamide structure.
Uniqueness
3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both a nitro group and a thiazole ring, which contribute to its diverse biological activities. The nitro group enhances its potential as an antibacterial and anticancer agent, while the thiazole ring provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15(12-7-4-8-13(9-12)19(21)22)18-16-17-14(10-23-16)11-5-2-1-3-6-11/h1-10H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWVNNWHCFOOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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